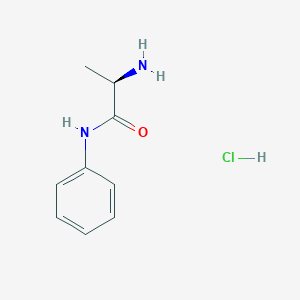

(2R)-2-amino-N-phenylpropanamidehydrochloride

Beschreibung

BenchChem offers high-quality (2R)-2-amino-N-phenylpropanamidehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-N-phenylpropanamidehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H13ClN2O |

|---|---|

Molekulargewicht |

200.66 g/mol |

IUPAC-Name |

(2R)-2-amino-N-phenylpropanamide;hydrochloride |

InChI |

InChI=1S/C9H12N2O.ClH/c1-7(10)9(12)11-8-5-3-2-4-6-8;/h2-7H,10H2,1H3,(H,11,12);1H/t7-;/m1./s1 |

InChI-Schlüssel |

CTKPRJFRQXVQTG-OGFXRTJISA-N |

Isomerische SMILES |

C[C@H](C(=O)NC1=CC=CC=C1)N.Cl |

Kanonische SMILES |

CC(C(=O)NC1=CC=CC=C1)N.Cl |

Herkunft des Produkts |

United States |

molecular weight and formula of (2R)-2-amino-N-phenylpropanamide HCl

An In-Depth Technical Guide to (2R)-2-amino-N-phenylpropanamide Hydrochloride

Executive Summary

(2R)-2-amino-N-phenylpropanamide hydrochloride is a chiral synthetic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of D-alanine, it serves as a valuable and versatile building block in the synthesis of more complex molecular architectures, particularly in drug discovery and development. Its structure, incorporating a stereochemically defined amino acid core linked to a phenyl group via an amide bond, makes it an attractive intermediate for creating targeted therapeutic agents.

This technical guide provides a comprehensive overview of (2R)-2-amino-N-phenylpropanamide HCl for researchers, scientists, and drug development professionals. It details the compound's fundamental physicochemical properties, outlines a robust synthetic pathway with step-by-step protocols, and presents validated analytical methods for quality control and characterization. The document emphasizes the causal reasoning behind methodological choices, ensuring a deep understanding of the processes involved.

Physicochemical and Structural Properties

The identity and characteristics of (2R)-2-amino-N-phenylpropanamide hydrochloride are defined by its specific chemical structure and resulting physical properties. The hydrochloride salt form is common for such amine-containing compounds as it generally enhances stability and aqueous solubility.

Core Data Summary

A summary of the key quantitative and qualitative data for (2R)-2-amino-N-phenylpropanamide hydrochloride is presented below.

| Property | Value | Source(s) |

| Chemical Name | (2R)-2-amino-N-phenylpropanamide hydrochloride | N/A |

| CAS Number | 153973-14-9 | [1][2] |

| Molecular Formula | C₉H₁₃ClN₂O | [1][2] |

| Molecular Weight | 200.67 g/mol | [1][2] |

| Physical Form | Powder | |

| Typical Purity | ≥95% | [1] |

| Storage Conditions | Sealed in a dry environment, 2-8°C | [1] |

| SMILES | CC(C(NC1=CC=CC=C1)=O)N.Cl | [1] |

| InChI Key | CTKPRJFRQXVQTG-UHFFFAOYSA-N |

Computational Data

Computational properties are valuable in drug development for predicting a molecule's behavior, such as membrane permeability and oral bioavailability.

| Parameter | Value | Significance | Source(s) |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | Influences drug transport and bioavailability. | [1] |

| LogP | 1.3941 | Measures lipophilicity, affecting absorption and distribution. | [1] |

| Hydrogen Bond Acceptors | 2 | Relates to binding affinity and solubility. | [1] |

| Hydrogen Bond Donors | 2 | Relates to binding affinity and solubility. | [1] |

Synthesis and Manufacturing Pathway

The synthesis of (2R)-2-amino-N-phenylpropanamide hydrochloride is typically achieved through a multi-step process starting from the chiral amino acid, (R)-alanine. This approach ensures the retention of the desired stereochemistry, which is critical for biological activity in pharmaceutical applications. The general strategy involves amino group protection, amide bond formation, and subsequent deprotection with salt formation.

Caption: A standard synthetic workflow for preparing the target compound.

Rationale for Synthetic Strategy

-

Amino Group Protection: The amino group of (R)-alanine is highly nucleophilic and would interfere with the activation of the carboxylic acid. Protecting it, for example as a tert-butyloxycarbonyl (Boc) carbamate, renders it inert during the subsequent coupling step. This is a crucial measure to prevent side reactions like polymerization.[3]

-

Amide Coupling: The formation of the amide bond between the protected alanine and aniline requires the activation of the carboxylic acid. This is because carboxylic acids are generally not reactive enough to undergo direct amidation. Coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) are used to form a highly reactive intermediate that is readily attacked by the amine (aniline).

-

Deprotection and Salt Formation: The final step involves the removal of the protecting group to reveal the primary amine. For the Boc group, this is efficiently achieved under acidic conditions. The use of hydrochloric acid not only cleaves the Boc group but also concurrently forms the stable and often crystalline hydrochloride salt of the final product.[3]

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be optimized for specific laboratory conditions.

Step 1: N-Boc Protection of (R)-Alanine

-

Dissolve (R)-alanine in a suitable solvent mixture, such as 1:1 dioxane/water.

-

Cool the solution to 0°C using an ice bath.

-

Add sodium bicarbonate (or another suitable base) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane portion-wise, ensuring the temperature remains below 10°C.

-

Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Perform an aqueous workup to isolate the N-Boc-(R)-Alanine product.

Step 2: Amide Coupling with Aniline

-

Dissolve N-Boc-(R)-Alanine in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent (e.g., EDC) and an activator (e.g., HOBt). Stir for 15-20 minutes to pre-activate the carboxylic acid.

-

Add aniline to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Wash the organic layer sequentially with a mild acid solution, a base solution, and brine to remove unreacted starting materials and coupling byproducts.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-(2R)-2-amino-N-phenylpropanamide.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude protected amide from Step 2 in a suitable organic solvent, such as ethyl acetate or dioxane.

-

Add a stoichiometric excess of a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane).

-

Stir the mixture at room temperature. The hydrochloride salt product will typically precipitate out of the solution.[3]

-

Collect the solid product by filtration.

-

Wash the collected solid with a cold, non-polar solvent like diethyl ether to remove residual impurities.[3]

-

Dry the final product, (2R)-2-amino-N-phenylpropanamide hydrochloride, under vacuum.

Analytical Characterization and Quality Control

To ensure the synthesized compound meets the required standards of identity, purity, and quality, a robust analytical strategy is essential. This typically involves a combination of chromatographic techniques for purity assessment and titrimetric methods for assaying the salt content.

Caption: Comparative overview of key analytical quality control tests.

Method 1: Purity and Identity Confirmation by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful method for separating, identifying, and quantifying the target compound and any potential impurities.[4]

Principle of Causality: The method separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The target compound, being polar, will have a characteristic retention time under specific conditions, allowing for its identification and quantification relative to a reference standard. The area of the peak is proportional to the concentration, enabling the determination of purity.

Experimental Protocol:

-

Mobile Phase Preparation: Prepare an appropriate aqueous buffer (e.g., 10 mM sodium phosphate) as Mobile Phase A and an organic solvent mixture (e.g., acetonitrile/methanol/water) as Mobile Phase B.[5]

-

Standard Preparation: Accurately weigh a reference standard of (2R)-2-amino-N-phenylpropanamide HCl and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions for a calibration curve.[4]

-

Sample Preparation: Accurately weigh the synthesized sample, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter to remove particulates before injection.[4]

-

Chromatographic Conditions:

-

Column: C18, e.g., 4.6 x 100 mm, 2.7 µm.[5]

-

Detection: UV spectrophotometer at an appropriate wavelength (e.g., 210 nm or 256 nm).[6][7]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation of all components.

-

-

Analysis: Inject the standards and sample. Identify the main peak by comparing its retention time to the reference standard. Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.

Method 2: Assay of Hydrochloride Salt by Argentometric Titration

Argentometric titration is a classic, reliable, and cost-effective volumetric method for quantifying the chloride content of the sample, thereby confirming the stoichiometry of the hydrochloride salt.[4]

Principle of Causality: This method is based on the reaction between chloride ions (Cl⁻) from the sample and silver ions (Ag⁺) from a standardized silver nitrate (AgNO₃) solution. The reaction forms a silver chloride (AgCl) precipitate. The endpoint, where all chloride ions have reacted, can be detected potentiometrically with a silver electrode or with a chemical indicator.[4] The amount of AgNO₃ consumed is directly proportional to the amount of HCl in the sample.

Experimental Protocol:

-

Preparation of Standard Solution: Prepare a 0.1 M Silver Nitrate (AgNO₃) solution and standardize it against a primary standard (e.g., sodium chloride).

-

Sample Preparation: Accurately weigh a known amount of (2R)-2-amino-N-phenylpropanamide hydrochloride and dissolve it completely in deionized water.[4]

-

Titration: Titrate the sample solution with the standardized 0.1 M AgNO₃ solution.

-

Endpoint Detection: Determine the endpoint potentiometrically (by monitoring the sharp change in potential) or visually using an indicator like potassium chromate.[4]

-

Calculation: Calculate the percentage of hydrochloride in the sample based on the volume of AgNO₃ solution required to reach the endpoint and the stoichiometry of the reaction. The result should align with the theoretical percentage of HCl in the C₉H₁₃ClN₂O formula.

Applications in Research and Drug Development

(2R)-2-amino-N-phenylpropanamide hydrochloride is not typically an end-product therapeutic agent itself but rather a crucial intermediate. Its value lies in its defined stereochemistry and functional groups, which can be further elaborated.

-

Chiral Building Block: The primary application is as a chiral building block in organic synthesis.[8] The (2R) stereocenter is carried forward into more complex molecules, which is essential in medicinal chemistry where enantiomers often have vastly different pharmacological and toxicological profiles.

-

Pharmaceutical Synthesis Intermediate: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4] Its structure is a scaffold that can be modified at the primary amine or the phenyl ring to create libraries of compounds for screening.

-

Lead Compound in Drug Discovery: Derivatives of this compound may be investigated as lead compounds in drug discovery programs, particularly for targets where an amino acid-like structure is beneficial for binding.[9] Areas of investigation for similar molecules have included neurological disorders and inflammatory diseases.[9]

Conclusion

(2R)-2-amino-N-phenylpropanamide hydrochloride is a well-defined chemical entity with significant utility for the scientific research community. Understanding its properties, synthesis, and analytical characterization is fundamental for its effective use. The synthetic route via protected (R)-alanine provides reliable access to this chiral intermediate, while the combination of RP-HPLC and argentometric titration ensures rigorous quality control. For professionals in drug development and chemical synthesis, this compound represents a valuable tool for the construction of novel and stereochemically pure molecules.

References

- Benchchem. Comparative Guide to Analytical Method Validation for (2R)-2-aminopropanamide Hydrochloride Assay.

- ChemScene. 153973-14-9 | 2-Amino-N-phenylpropanamide hydrochloride.

- Guidechem. Propanamide, 2-amino-N-[(2-chlorophenyl)methyl]-, hydrochloride (1:1), (2R)-.

- Sigma-Aldrich. 2-amino-N-phenylpropanamide hydrochloride | 153973-14-9.

- Smolecule. Buy (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride | 17186-56-0.

- BLD Pharm. 153973-14-9|2-Amino-N-phenylpropanamide hydrochloride.

- Smolecule. (R)-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide | 2138375-72-9.

- PMC. A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone.

- Benchchem. Technical Support Center: Synthesis of 2-Amino-N-butylpropanamide Hydrochloride.

- Journal of Food and Drug Analysis.

- Agilent Technologies.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 153973-14-9|2-Amino-N-phenylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lcms.cz [lcms.cz]

- 6. A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

- 8. (R)-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide | 2138375-72-9 | Benchchem [benchchem.com]

- 9. Buy (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride | 17186-56-0 [smolecule.com]

A Senior Application Scientist's Guide to the Aqueous and Ethanolic Solubility of (2R)-2-amino-N-phenylpropanamide hydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation design, and ultimate therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of (2R)-2-amino-N-phenylpropanamide hydrochloride, an amine salt, in two critical solvents: water and ethanol. We will explore the theoretical underpinnings of its solubility based on molecular structure and solute-solvent interactions, present detailed, field-proven protocols for its quantitative measurement, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust physicochemical profile of this and similar compounds.

Theoretical Framework: Predicting Solubility Behavior

Before any empirical measurement, a thorough analysis of the solute and solvent properties can provide a strong hypothesis for the expected solubility outcomes. The principle of "like dissolves like" serves as our guiding tenet, which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2]

Molecular Structure Analysis of (2R)-2-amino-N-phenylpropanamide hydrochloride

The structure of our target compound reveals several key features that govern its interaction with solvents:

-

Amine Hydrochloride Salt: The primary amine is protonated and forms an ionic bond with a chloride ion. This salt form introduces a strong ionic character to the molecule. Ionic compounds and salts of organic acids or bases are generally hydrophilic and tend to be water-soluble.[3][4] The dissolution in a polar solvent like water will be driven by strong ion-dipole interactions between the ammonium cation (R-NH3+) and chloride anion (Cl-) and the partial positive and negative charges on water molecules.

-

Amide Functional Group: The amide group is polar and capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen). This feature enhances its ability to interact favorably with protic, polar solvents.

-

Phenyl Group: The nonpolar phenyl ring introduces a significant hydrophobic character. This region of the molecule will have weak van der Waals interactions (specifically, London dispersion forces) with water but can engage in more favorable hydrophobic interactions with the alkyl chain of ethanol.

A Comparative Analysis of Water and Ethanol as Solvents

-

Water (H₂O): A highly polar protic solvent with a high dielectric constant. Its ability to form an extensive three-dimensional network of hydrogen bonds makes it an excellent solvent for ionic and highly polar solutes.[5][6] We predict that the dominant ion-dipole interactions from the hydrochloride salt will make (2R)-2-amino-N-phenylpropanamide hydrochloride readily soluble in water.

-

Ethanol (CH₃CH₂OH): A polar protic solvent, but significantly less polar than water. It has both a polar hydroxyl (-OH) group, capable of hydrogen bonding, and a nonpolar ethyl (-CH₂CH₃) group.[7] This dual nature allows it to dissolve a wider range of substances than water, including many nonpolar compounds. The presence of the phenyl group on our solute may lead to favorable interactions with the ethyl group of ethanol, potentially enhancing its solubility in this solvent compared to other, more polar organic compounds.

Hypothesis: Due to the dominant ionic character of the hydrochloride salt, (2R)-2-amino-N-phenylpropanamide hydrochloride is expected to exhibit higher solubility in water than in ethanol. However, its solubility in ethanol may still be significant due to hydrogen bonding and the interaction between the phenyl ring and ethanol's alkyl chain.

Critical Factors Influencing Aqueous Solubility

For an amine hydrochloride, two factors are of paramount importance in aqueous media:

-

pH: The solubility of an amine salt is highly dependent on pH. In acidic to neutral pH, the amine exists predominantly in its protonated, water-soluble ammonium salt form. As the pH increases towards the pKa of the amine, the equilibrium shifts towards the un-protonated, or "free base," form, which is significantly less polar and thus less water-soluble. This can lead to precipitation.

-

The Common Ion Effect: According to Le Châtelier's principle, the solubility of an ionic precipitate decreases when a soluble compound with a common ion is added to the solution.[8] For (2R)-2-amino-N-phenylpropanamide hydrochloride, which dissociates into [C₉H₁₃N₂O]+ and Cl-, adding a source of chloride ions (e.g., from NaCl or in a buffer like HCl) will shift the equilibrium to the left, favoring the solid state and thereby reducing its solubility.[8][9][10] This effect is most pronounced for salts that are only slightly soluble.[9]

Caption: Factors influencing the aqueous solubility of an amine hydrochloride.

Experimental Design for Solubility Determination

To obtain reliable and reproducible solubility data, a robust experimental design is essential. We will utilize the Shake-Flask Method , which is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[11] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to measure the solubility of (2R)-2-amino-N-phenylpropanamide hydrochloride in both water and ethanol at controlled temperatures (e.g., 25 °C and 37 °C).

Causality Statement: The choice of the shake-flask method is deliberate; it measures thermodynamic solubility, an intrinsic property of the compound-solvent system at equilibrium. This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate solubility by creating supersaturated solutions.[12][13] For formulation and development, thermodynamic solubility is the critical parameter.

Materials:

-

(2R)-2-amino-N-phenylpropanamide hydrochloride (verified purity >99%)

-

Deionized water (18.2 MΩ·cm)

-

Ethanol (200 proof, ACS grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Calibrated analytical balance and pipettes

Step-by-Step Methodology:

-

Preparation:

-

Label vials in triplicate for each solvent (water, ethanol) and each temperature point.

-

Add a measured volume of solvent (e.g., 5 mL) to each vial.

-

Place the vials in the temperature-controlled shaker and allow them to equilibrate to the target temperature (e.g., 25 °C) for at least 30 minutes.

-

-

Addition of Solute:

-

Add an excess amount of (2R)-2-amino-N-phenylpropanamide hydrochloride to each vial. "Excess" is critical and means that a visible amount of undissolved solid must remain at the end of the experiment. This ensures saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials back into the orbital shaker set to a moderate speed (e.g., 150-200 rpm) at the target temperature.

-

Allow the samples to shake for a predetermined equilibration period. Trustworthiness Check: A 24-hour period is a common starting point.[12] To ensure true equilibrium is reached, a time-point study should be performed initially (e.g., taking samples at 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change significantly between the later time points.

-

-

Sample Collection and Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1-2 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette or syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, labeled analysis vial (e.g., an HPLC vial). Causality Statement: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility. The filter material must be validated to ensure it does not adsorb the solute.

-

-

Analysis:

-

Accurately dilute the filtered samples with the appropriate mobile phase to a concentration that falls within the linear range of the analytical method (see Protocol 2.2).

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Protocol: Analytical Quantification by HPLC-UV

Methodology:

-

Instrument Setup:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water). The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by performing a UV scan of the compound; the wavelength of maximum absorbance (λ_max) should be used.

-

Injection Volume: 10 µL.

-

-

Calibration Curve Construction:

-

Prepare a series of standard solutions of (2R)-2-amino-N-phenylpropanamide hydrochloride of known concentrations in the mobile phase.

-

Inject each standard in triplicate and plot the mean peak area against the concentration.

-

Perform a linear regression on the data. A correlation coefficient (R²) > 0.999 is required for a reliable calibration curve.

-

-

Sample Quantification:

-

Inject the diluted, filtered samples from the solubility experiment.

-

Determine the peak area for the solute in each sample.

-

Calculate the concentration in the diluted sample using the linear regression equation from the calibration curve.

-

Multiply the result by the dilution factor to determine the final solubility concentration in the original solvent.

-

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

All quantitative solubility data should be presented clearly for comparative analysis. The results should be reported as the mean ± standard deviation of the triplicate measurements.

Table 1: Equilibrium Solubility of (2R)-2-amino-N-phenylpropanamide hydrochloride

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | [Mean ± SD] | [Mean ± SD] |

| 37 | [Mean ± SD] | [Mean ± SD] | |

| Ethanol | 25 | [Mean ± SD] | [Mean ± SD] |

| 37 | [Mean ± SD] | [Mean ± SD] |

Interpretation: The data in this table will provide a clear, quantitative answer to the core question. By comparing the values, one can definitively state whether the compound is more soluble in water or ethanol. The temperature dependence of solubility can also be assessed; for most solids, solubility increases with temperature.[14] This information is vital for decisions regarding formulation, such as whether a solution-based dosage form is feasible and what excipients might be necessary.

Conclusion

This guide has detailed a comprehensive approach to understanding and quantifying the solubility of (2R)-2-amino-N-phenylpropanamide hydrochloride in water and ethanol. By combining a robust theoretical framework with a validated experimental protocol like the shake-flask method, researchers can generate the high-quality, reliable data essential for informed decision-making in the drug development pipeline. The principles and methodologies outlined herein are broadly applicable to other ionizable pharmaceutical compounds, providing a foundational strategy for physicochemical characterization.

References

- askIITians. (2025, August 18). How do hydrogen bonds affect solubility?

-

Wurm, F. R., et al. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]

-

Wurm, F. R., et al. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed. Retrieved from [Link]

- True Geometry. Solubility and Hydrogen Bonding. True Geometry's Blog.

- University of Victoria. 2.4. Effects of Intermolecular Forces. Introduction to Organic Chemistry.

- Taha, M. Polarity, Intermolecular Forces and Solubility of Molecules. Physics & Maths Tutor.

-

Serajuddin, A. T. M., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved from [Link]

-

Scite.ai. Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]

-

Soderberg, T. 3.2 Solubility. Introductory Organic Chemistry - Open Oregon Educational Resources. Retrieved from [Link]

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

-

Kreshkov, A. P., et al. (2004). Potentiometric determination of solubilities of physiologically active amine salts. Pharmaceutical Chemistry Journal. Retrieved from [Link]

-

Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education. Retrieved from [Link]

-

Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. ERIC. Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

Jouyban, A., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

-

Wikipedia. Common-ion effect. Retrieved from [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Quora. (2018, November 25). How does the common ion effect influence the solubility of a sparingly soluble salt? Retrieved from [Link]

-

Chemistry LibreTexts. (2025, May 4). Common Ion Effect. Retrieved from [Link]

- Sacramento City College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

-

IJNRD.org. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

-

Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

-

Reddit. (2021, September 15). Why is hydrogen chloride in everything? Retrieved from [Link]

-

Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. Retrieved from [Link]

Sources

- 1. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. quora.com [quora.com]

- 5. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 6. Solubility and Hydrogen Bonding [truegeometry.com]

- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 8. Common-ion effect - Wikipedia [en.wikipedia.org]

- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. protocols.io [protocols.io]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

A Technical Guide to the pKa Values of (2R)-2-amino-N-phenylpropanamide Hydrochloride for Drug Development Professionals

Executive Summary

The acid dissociation constant, or pKa, is a critical physicochemical parameter that profoundly influences the biopharmaceutical properties of an active pharmaceutical ingredient (API).[1] For drug development professionals, a comprehensive understanding of an API's pKa is fundamental to optimizing formulation, predicting in vivo behavior, and ensuring therapeutic efficacy. This guide provides an in-depth analysis of the pKa values of (2R)-2-amino-N-phenylpropanamide hydrochloride, a compound featuring key ionizable groups. We will explore the theoretical underpinnings of its ionization behavior, detail a robust experimental protocol for pKa determination via potentiometric titration, and discuss the significant implications of these values on drug development processes such as solubility, absorption, and formulation design.

Chemical Structure and Ionizable Centers

(2R)-2-amino-N-phenylpropanamide is a chiral molecule characterized by two primary ionizable functional groups: a primary aliphatic amine and a secondary amide. The hydrochloride salt form indicates that the most basic center, the primary amine, is protonated.

-

Primary Amine (-NH2): This group is basic and will accept a proton to form a positively charged ammonium ion (-NH3+). The pKa of this conjugate acid is a key determinant of the molecule's behavior in physiological environments. Simple alkyl amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[2]

-

Amide (-CONH-): Amide groups are generally considered very weak acids, with pKa values typically ranging from 15 to 18.[3] Under normal physiological conditions, the amide group is not expected to ionize.

The presence of the hydrochloride salt is a crucial consideration. In its solid state, the primary amine is already protonated. The experimental determination of the pKa will, therefore, involve the titration of this ammonium ion with a base to determine its acidity.

Theoretical Framework: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ionization state of a functional group is described by the Henderson-Hasselbalch equation.[4][5][6] This equation is a cornerstone of acid-base chemistry and is invaluable for predicting the ratio of the protonated and deprotonated forms of a drug at a given pH.[7]

For the dissociation of the protonated amine (BH+) of (2R)-2-amino-N-phenylpropanamide:

pH = pKa + log ( [B] / [BH+] )

Where:

-

pH is the pH of the solution.

-

pKa is the acid dissociation constant of the protonated amine.

-

[B] is the concentration of the neutral (deprotonated) amine.

-

[BH+] is the concentration of the protonated amine.

This equation illustrates that when the pH of the solution is equal to the pKa of the ionizable group, the concentrations of the protonated and deprotonated species are equal.[8] This 50% ionization point is a critical parameter in drug development.[8]

Predicted pKa Values

Computational tools are widely used in modern drug discovery to predict physicochemical properties like pKa.[9][10] These programs utilize extensive databases and algorithms to estimate the pKa values of new chemical entities.[11][12]

| Functional Group | Predicted pKa Range | Ionization Behavior in Physiological pH (approx. 7.4) |

| Primary Aliphatic Amine (as the conjugate acid, -NH3+) | 9.5 - 11.0 | Predominantly protonated (positively charged) |

| Amide (-CONH-) | 15 - 18 | Remains in its neutral, un-ionized form |

Note: These are estimated values. Experimental determination is necessary for accurate characterization.

Experimental Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly reliable and commonly used method for determining the pKa of ionizable compounds.[13][14] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[15] The resulting titration curve, a plot of pH versus the volume of titrant added, reveals the pKa at the half-equivalence point.[15]

Principle of the Method

For (2R)-2-amino-N-phenylpropanamide hydrochloride, the protonated amine is titrated with a strong base, such as sodium hydroxide (NaOH). The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which half of the protonated amine has been neutralized.[16]

Self-Validating Experimental Protocol

Objective: To accurately determine the pKa of the primary amine in (2R)-2-amino-N-phenylpropanamide hydrochloride.

Apparatus and Reagents:

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or a Class A burette (50.00 mL)

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Analytical balance

-

(2R)-2-amino-N-phenylpropanamide hydrochloride (of known purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (degassed to remove CO2)

-

Standard pH buffers (e.g., pH 4.00, 7.00, and 10.00)

Step-by-Step Methodology:

-

System Preparation and Calibration:

-

Calibrate the pH meter using at least two, preferably three, standard buffers that bracket the expected pKa.[15]

-

Ensure the titrant (0.1 M NaOH) is accurately standardized against a primary standard (e.g., potassium hydrogen phthalate).

-

Purge all aqueous solutions, including the water used for sample preparation, with nitrogen to displace dissolved carbon dioxide, which can interfere with the titration of bases.[14]

-

-

Sample Preparation:

-

Accurately weigh a sufficient amount of (2R)-2-amino-N-phenylpropanamide hydrochloride to prepare a solution with a concentration of at least 10⁻⁴ M.[13]

-

Dissolve the sample in a known volume of high-purity water. To ensure complete dissolution, a small amount of a co-solvent like methanol may be used, though its effect on the pKa must be noted.[17]

-

Adjust the ionic strength of the solution to a constant value (e.g., 0.15 M) by adding a concentrated solution of KCl.[15] This minimizes changes in activity coefficients during the titration.[13]

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C ± 0.5 °C), as pKa values are temperature-dependent.[13]

-

Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring the stir bar does not contact the electrode.[16]

-

Begin stirring at a moderate, constant rate.

-

Start the titration by adding small increments of the standardized 0.1 M NaOH solution. Record the pH and the volume of titrant added after each addition, allowing the pH reading to stabilize.[14]

-

Decrease the volume of the increments in the regions where the pH changes rapidly (i.e., near the equivalence point).

-

-

Data Analysis and Interpretation:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (the point of inflection) from the titration curve. This can be done by examining the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[15]

-

Visualization of the Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Implications of pKa in Drug Development

The pKa value of a drug is a critical factor that influences its entire pharmacokinetic and pharmacodynamic profile.[1][18]

Solubility and Dissolution

The ionization state of a drug significantly affects its solubility.[19] The salt form of a drug is generally more water-soluble than its neutral form.[20] For (2R)-2-amino-N-phenylpropanamide, which has a basic pKa, its solubility will be highest in acidic environments where it is fully protonated. This is particularly relevant in the stomach's low pH environment.[8]

Absorption and Permeability

According to the pH-partition hypothesis, only the un-ionized, more lipophilic form of a drug can readily diffuse across biological membranes like the gastrointestinal tract.[19][21] For a basic drug like (2R)-2-amino-N-phenylpropanamide, the un-ionized form will be favored in more alkaline environments, such as the small intestine.[8] Therefore, a balance must be struck: the drug needs to be soluble enough to be available for absorption but also capable of existing in its un-ionized form to permeate the gut wall.

Formulation Development

Knowledge of the pKa is essential for developing a stable and effective drug formulation.[22] For an amine-containing drug, the pKa will dictate:

-

Salt form selection: The hydrochloride salt enhances solubility and stability.[23]

-

Excipient compatibility: Potential interactions with acidic or basic excipients must be evaluated.

-

pH of the formulation: For liquid formulations, the pH must be controlled to ensure solubility and stability.

Visualization of pKa's Influence

Caption: The central role of pKa in drug development.

Conclusion

The pKa values of the ionizable groups in (2R)-2-amino-N-phenylpropanamide hydrochloride are fundamental to its characterization as a potential drug candidate. The primary amine, with a predicted pKa in the basic range, will be the dominant factor influencing its biopharmaceutical properties. Accurate experimental determination of this pKa value through robust methods like potentiometric titration is a non-negotiable step in the drug development process. This data empowers researchers and scientists to make informed decisions regarding formulation, predict in vivo performance, and ultimately, design more effective and reliable medicines.

References

-

Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Wikipedia. (2024). Henderson–Hasselbalch equation. Retrieved from [Link]

-

Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

ChemTalk. (2021). Henderson-Hasselbalch Equation. Retrieved from [Link]

-

Pion Inc. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]

-

SlideShare. (n.d.). Henderson Hasselbalch Equation. Retrieved from [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Retrieved from [Link]

-

Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

-

JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

-

Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists. Retrieved from [Link]

-

AWS. (2018). What does pKa mean and why can it influence drug absorption and excretion?. Retrieved from [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Retrieved from [Link]

-

Semantic Scholar. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Retrieved from [Link]

-

Schrödinger. (n.d.). Epik. Retrieved from [Link]

-

Oreate AI Blog. (2026). Understanding the pKa of Amides: A Key to Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Guidelines for NMR Measurements for Determination of High and Low pKa Values. Retrieved from [Link]

-

Synthink. (n.d.). (R)-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

-

East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

-

University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Prodrugs for Amines. Retrieved from [Link]

- Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound.

-

National Center for Biotechnology Information. (n.d.). (2R)-2-amino-3-phenylpropanamide. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Retrieved from [Link]

-

Scribd. (n.d.). pKa Values of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-2-phenylpropanamide (C9H12N2O). Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Determination of pKa and forced degradation of the indoloquinoline antimalarial compound cryptolepine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Model amine functionality containing drugs included in the study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2R)-2-Amino-2-phenylacetamide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (R)-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Understanding the pKa of Amides: A Key to Organic Chemistry - Oreate AI Blog [oreateai.com]

- 4. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]

- 5. One moment, please... [chemistrytalk.org]

- 6. Henderson Hasselbalch Equation | PPT [slideshare.net]

- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 8. resources.wfsahq.org [resources.wfsahq.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. schrodinger.com [schrodinger.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. asdlib.org [asdlib.org]

- 17. enamine.net [enamine.net]

- 18. What is pKa and how is it used in drug development? [pion-inc.com]

- 19. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 20. tandfonline.com [tandfonline.com]

- 21. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 22. CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents [patents.google.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Crystal Structure Analysis of D-Alanine Anilide Hydrochloride: From Synthesis to Supramolecular Architecture

Introduction: The Significance of Chirality and Crystalline Form in Drug Development

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. D-amino acids and their derivatives, such as D-alanine anilide hydrochloride, are of increasing interest due to their potential as components of peptidomimetics, enzyme inhibitors, and other therapeutic agents. The incorporation of a D-amino acid can confer resistance to enzymatic degradation, thereby enhancing the pharmacokinetic profile of a peptide-based drug.

The solid-state properties of an active pharmaceutical ingredient (API) are dictated by its crystal structure. These properties, including solubility, dissolution rate, stability, and bioavailability, are critical for formulation and efficacy. A thorough understanding of the crystal structure through single-crystal X-ray diffraction is therefore not merely an academic exercise but a cornerstone of rational drug design.

This guide provides an in-depth technical overview of the process of crystal structure analysis, using D-alanine anilide hydrochloride as a focal point. We will navigate the entire workflow, from the chemical synthesis and crystallization to the intricate details of structural analysis and the interpretation of intermolecular interactions. While the specific crystal structure of D-alanine anilide hydrochloride is not publicly available as of this writing, we will leverage the known structure of D-alanine hydrochloride to illustrate the principles and techniques of a rigorous crystallographic analysis. This comparative approach will allow us to predict how the introduction of the anilide moiety might influence the resulting supramolecular architecture.

Part 1: Synthesis and Crystallization: The Gateway to a Perfect Crystal

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The purity of the material and the perfection of the crystal lattice are the most critical factors for a successful diffraction experiment.

Synthesis of D-Alanine Anilide Hydrochloride

A plausible synthetic route to D-alanine anilide hydrochloride involves the coupling of N-protected D-alanine with aniline, followed by deprotection and salt formation. A common approach is outlined below:

Experimental Protocol: Synthesis of D-Alanine Anilide Hydrochloride

-

Protection of D-Alanine: D-alanine is first protected with a suitable N-protecting group, such as tert-butoxycarbonyl (Boc), to prevent side reactions during the amide bond formation.

-

Amide Coupling: The Boc-protected D-alanine is then coupled with aniline using a standard peptide coupling reagent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Deprotection and Salt Formation: The Boc group is subsequently removed under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an organic solvent. The resulting D-alanine anilide is then isolated as its hydrochloride salt.

Crystallization: The Art and Science of Crystal Growth

Obtaining crystals suitable for single-crystal X-ray diffraction is often the most challenging step. The ideal crystal should be a single, well-formed block with dimensions of approximately 0.1-0.3 mm in each direction, and free of defects. Several techniques can be employed, with slow evaporation and vapor diffusion being the most common for small molecules.

Experimental Protocol: Crystallization of D-Alanine Anilide Hydrochloride

-

Solvent Selection: The choice of solvent is critical. The compound should be sparingly soluble at room temperature and more soluble at elevated temperatures or in the presence of a more polar co-solvent. A screening of various solvents and solvent mixtures (e.g., ethanol/water, methanol/diethyl ether, isopropanol/hexane) is recommended.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of D-alanine anilide hydrochloride in the chosen solvent system at a slightly elevated temperature.

-

Filter the solution while warm to remove any particulate matter.

-

Transfer the clear solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes, and leave it undisturbed in a vibration-free environment.

-

Crystals should form over a period of several days to weeks as the solvent slowly evaporates.

-

-

Vapor Diffusion:

-

Dissolve the compound in a solvent in which it is readily soluble (the "inner solution").

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but which is miscible with the solvent of the inner solution (the "outer solution" or "precipitant").

-

The precipitant will slowly diffuse into the inner solution, reducing the solubility of the compound and inducing crystallization.

-

Part 2: Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

Data Collection

The crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A finely focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots of varying intensities. These intensities are recorded by a detector.

Caption: Workflow for X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data provide information about the amplitudes of the diffracted waves but not their phases. This is known as the "phase problem" in crystallography. For small molecules, the phase problem is typically solved using direct methods, which are mathematical techniques that use statistical relationships between the intensities to derive initial phase estimates.

Once initial phases are obtained, an electron density map can be calculated via a Fourier transform of the structure factors (which combine amplitudes and phases). This map reveals the positions of the atoms in the unit cell. The atomic positions are then refined to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.

Application Notes and Protocols for the Use of (2R)-2-amino-N-phenylpropanamide HCl as an Aminopeptidase Substrate

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (2R)-2-amino-N-phenylpropanamide HCl as a chromogenic substrate for the detection and characterization of aminopeptidase activity. Aminopeptidases are a ubiquitous class of enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides, playing critical roles in various physiological processes.[1][2] This guide details the underlying principles of the enzyme assay, provides step-by-step protocols for activity measurement and kinetic analysis, and offers insights into data interpretation and troubleshooting.

Introduction: Aminopeptidases and the Significance of Substrate Choice

Aminopeptidases are exopeptidases integral to protein maturation, degradation, and signal transduction.[3] They are classified into various families based on their catalytic mechanism and structure, with metallo-aminopeptidases being a prominent group.[1] The study of these enzymes is crucial for understanding cellular regulation and for the development of therapeutic agents targeting diseases where their activity is dysregulated.

The selection of an appropriate substrate is paramount for accurately measuring aminopeptidase activity.[3] An ideal substrate should be specific, sensitive, and allow for continuous monitoring of the enzymatic reaction. While many substrates are based on L-amino acids to match the natural stereospecificity of most peptidases, substrates containing D-amino acids are valuable tools for identifying enzymes with unusual specificity, such as those from microbial sources, or for assessing the stereoselectivity of known enzymes.[4]

(2R)-2-amino-N-phenylpropanamide, the hydrochloride salt of D-alanine anilide, serves as such a tool. Its hydrolysis by an aminopeptidase releases D-alanine and aniline. The liberated aniline can be quantified colorimetrically following a secondary chemical reaction, providing a robust method for measuring enzyme activity.

Principle of the Assay

The assay is a two-step process involving enzymatic hydrolysis followed by chemical derivatization for colorimetric detection.

-

Enzymatic Hydrolysis: An aminopeptidase cleaves the amide bond of (2R)-2-amino-N-phenylpropanamide, releasing aniline and D-alanine. The rate of this reaction is proportional to the aminopeptidase activity in the sample.

-

Colorimetric Detection: The product, aniline, reacts with p-dimethylaminocinnamaldehyde (DMACA) under acidic conditions to form a red Schiff base. The intensity of the resulting color, measured by absorbance spectrophotometry, is directly proportional to the amount of aniline produced and, therefore, to the enzyme's activity.[5]

The overall reaction scheme is depicted below.

Caption: Enzymatic hydrolysis of the substrate and subsequent colorimetric detection.

Materials and Reagents

Equipment

| Equipment | Recommended Specifications |

| Absorbance Microplate Reader | Capable of reading at 540-560 nm |

| 96-well Clear, Flat-Bottom Microplates | Standard polystyrene plates |

| Incubator or Water Bath | Capable of maintaining desired temperature (e.g., 25-37°C) |

| Multichannel Pipettes & Tips | Various volumes (10 µL, 100 µL, 200 µL) |

| pH Meter | Calibrated for use |

| Analytical Balance | |

| Vortex Mixer and Centrifuge | For sample preparation |

Chemicals and Buffers

| Reagent | Supplier | Notes |

| (2R)-2-amino-N-phenylpropanamide HCl | Sigma-Aldrich, etc. | Confirm purity. Store at room temperature, desiccated. |

| Aniline | Sigma-Aldrich | For standard curve. Caution: Toxic. Handle in a fume hood. |

| p-dimethylaminocinnamaldehyde (DMACA) | Sigma-Aldrich | Detection reagent. |

| Tris-HCl or HEPES buffer | Various | Assay buffer. |

| Hydrochloric Acid (HCl) | Various | For pH adjustment and DMACA reagent. |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | For preparing substrate stock solution.[6] |

| Bovine Serum Albumin (BSA) | Various | Optional: to prevent enzyme denaturation/adsorption. |

| Purified Aminopeptidase | Various | For positive control. |

| Bestatin or 1,10-phenanthroline | Sigma-Aldrich | For negative control (inhibitors of metallo-aminopeptidases).[7] |

| Biological Samples | User-provided | e.g., cell lysates, tissue homogenates, serum, plasma.[8] |

Detailed Protocols

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, pH 8.0): Dissolve 6.06 g of Tris base in 900 mL of deionized water. Adjust the pH to 8.0 at 25°C using 1 M HCl. Bring the final volume to 1 L. Store at 4°C. Rationale: Many aminopeptidases exhibit optimal activity at a slightly alkaline pH.[9]

-

Substrate Stock Solution (100 mM): Dissolve the required amount of (2R)-2-amino-N-phenylpropanamide HCl in anhydrous DMSO to make a 100 mM solution. Vortex until fully dissolved. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6] Rationale: DMSO is used to dissolve the hydrophobic substrate before dilution in aqueous buffer.

-

Aniline Standard Stock (10 mM): In a chemical fume hood, carefully add 91 µL of aniline to 99.9 mL of deionized water and mix thoroughly. This creates a ~10 mM stock solution. Store at 4°C in a tightly sealed glass container.

-

DMACA Detection Reagent: Dissolve 100 mg of p-dimethylaminocinnamaldehyde in 10 mL of 1 M HCl. This solution should be prepared fresh or stored protected from light at 4°C for no more than one week.

Experimental Workflow: Aminopeptidase Activity Assay

This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL. Adjust volumes as needed.

Caption: A high-level overview of the aminopeptidase assay workflow.

Step-by-Step Procedure:

-

Aniline Standard Curve:

-

Prepare a series of dilutions from the 10 mM Aniline Standard Stock using Assay Buffer. A typical range would be 0, 25, 50, 100, 150, and 200 µM.

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

Add 50 µL of DMACA Detection Reagent to each standard well. Mix and incubate for 10 minutes at room temperature.

-

Read the absorbance at 540-560 nm. Plot absorbance vs. concentration (µM) to generate the standard curve.

-

-

Sample Preparation:

-

Prepare biological samples as needed. For cell or tissue lysates, homogenize in a suitable lysis buffer (e.g., ice-cold Assay Buffer) and centrifuge to pellet debris.[6][8] Use the supernatant for the assay.

-

Dilute the enzyme sample (purified enzyme or biological sample) in Assay Buffer to a concentration that results in a linear reaction rate over the desired time course. This may require empirical testing.

-

-

Assay Reaction:

-

Set up wells for each sample, a positive control (purified enzyme), a negative control (sample with inhibitor like 1 mM bestatin), and a substrate blank (Assay Buffer instead of enzyme).

-

Add 50 µL of the diluted enzyme samples/controls/blank to the appropriate wells.

-

Prepare a 2X Substrate Working Solution by diluting the 100 mM Substrate Stock Solution in Assay Buffer. For a final concentration of 1 mM, dilute the stock 1:50 (e.g., 20 µL stock in 980 µL Assay Buffer).

-

Initiate the reaction by adding 50 µL of the 2X Substrate Working Solution to all wells.

-

Mix the plate gently and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). Ensure the reaction is within the linear range.

-

-

Detection:

-

Stop the reaction and develop the color by adding 50 µL of DMACA Detection Reagent to all wells.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Read the absorbance at 540-560 nm.

-

Data Analysis

-

Subtract Blank: For each sample and control, subtract the absorbance value of the substrate blank.

-

Calculate Aniline Concentration: Use the equation from the linear regression of your aniline standard curve to convert the blank-corrected absorbance values into the concentration of aniline (µM) produced in each well.

-

Calculate Enzyme Activity: Use the following formula:

Activity (U/mL) = [Aniline produced (µmol/L) * Reaction Volume (L)] / [Incubation Time (min) * Enzyme Volume (mL)]

-

Where 1 Unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

To calculate specific activity, divide the activity (U/mL) by the protein concentration of the enzyme sample (mg/mL).

-

Protocol: Determination of Kinetic Parameters (Km and Vmax)

To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay by varying the substrate concentration while keeping the enzyme concentration constant.

-

Prepare Substrate Dilutions: Create a series of 2X Substrate Working Solutions in Assay Buffer, typically ranging from 0.1x to 10x the expected Km. (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 mM).

-

Run Assay: Perform the activity assay as described in section 4.2 for each substrate concentration. It is critical to measure the initial reaction rate (v₀). This may require taking multiple readings over time (a kinetic read) to ensure the rate is linear.

-

Analyze Data: Calculate the initial velocity (v₀) for each substrate concentration, expressed as µM/min.

-

Plot Data: Plot the initial velocity (v₀) versus the substrate concentration ([S]).

-

Determine Km and Vmax: Use non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Low Signal | Inactive enzyme | Use fresh enzyme or sample. Check storage conditions. |

| Inhibitors in sample | Dialyze or desalt the sample. Include a known amount of purified enzyme (spike) to test for inhibition. | |

| Incorrect pH or temperature | Optimize assay conditions for your specific enzyme. | |

| Substrate degradation | Use fresh substrate stock solution. | |

| High Background | Autohydrolysis of substrate | Run a substrate blank (no enzyme) for a longer time to assess stability. |

| Contaminated reagents | Use fresh, high-purity reagents. | |

| High sample turbidity | Centrifuge samples at a higher speed or for longer. | |

| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a shorter incubation time. |

| Enzyme instability | Add a stabilizing agent like BSA (0.01-0.1%) to the Assay Buffer. | |

| Product inhibition | Dilute the enzyme and shorten the reaction time to measure the initial velocity. |

References

- BioVision, Inc. (n.d.). Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric).

- He, G., & Li, X. (2011). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology, 77(12), 4091-4098.

- Sigma-Aldrich. (1995). Enzymatic Assay of AMINOPEPTIDASE (EC 3.4.11.10).

- MaoYuan Biotechnology. (n.d.). Leucine Aminopeptidase (LAP) Activity Assay Kit.

- Geueke, B., & Kohler, H. P. (2003). A novel D-aminopeptidase from the fungus Aspergillus wentii. Journal of Bacteriology, 185(10), 3073-3080.

- ResearchGate. (n.d.). Substrate Specificity and Kinetic Parameters of Aminopeptidase.

- Dunn, B. M. (2001). Peptidase Activity Assays Using Protein Substrates. Current Protocols in Food Analytical Chemistry.

- Microbe Online. (2022). Leucine amino peptidase (LAP) Test - Procedure, Uses and Interpretation.

- Kanda, S., Sudo, K., & Kanno, T. (1984). A specific kinetic assay for tripeptide aminopeptidase in serum. Clinical Chemistry, 30(6), 843-846.

- Larrago, L. I., et al. (2023). Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. Biochemistry, 62(22), 3079-3093.

- Sigma-Aldrich. (n.d.). (R)-2-Amino-3-phenylpropanamide.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53643-20-2, (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride.

- PubChem. (n.d.). N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride.

- U.S. Department of Agriculture. (n.d.). Rapid Enzyme-Based Assays to Detect Banned Substances in Food.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12238435, (R)-2-Amino-2-phenylacetic acid hydrochloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18595779, (2S)-2-amino-N-methylpropanamide hydrochloride.

- Sigma-Aldrich. (n.d.). (2R)-2-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride.

- Sigma-Aldrich. (n.d.). 2-amino-N-phenylpropanamide hydrochloride.

- Santa Cruz Biotechnology, Inc. (n.d.). Aminopeptidase Substrates.

- ChemScene. (n.d.). 2-Amino-N-phenylpropanamide hydrochloride.

- Ferrer, J. L., et al. (2008). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. Plant Physiology and Biochemistry, 46(3), 356-370.

- Castillo, E., et al. (2011). Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism. PLoS ONE, 6(6), e20115.

- Porta, E. O. J., Kalesh, K., Isern, J., & Steel, P. G. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv.

- CymitQuimica. (n.d.). 2-(tert-butylamino)-1-phenylpropan-1-one hydrochloride.

- Drag, M., et al. (2010). Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors. Journal of Biological Chemistry, 285(44), 33799-33808.

- Nau, W. M., & Scherman, O. A. (2022). Enzyme assays with supramolecular chemosensors – the label-free approach. RSC Advances, 12, 10725-10748.

- Drag, M., & Salvesen, G. S. (2010). Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors. Molecular & Cellular Proteomics, 9(8), 1620-1629.

Sources

- 1. med.stanford.edu [med.stanford.edu]

- 2. Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyinfo.com [microbiologyinfo.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. pubs.acs.org [pubs.acs.org]

Measuring the Enzymatic Hydrolysis of D-alanine Anilide Hydrochloride: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for studying the enzymatic hydrolysis of D-alanine anilide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document offers a deep dive into the principles, experimental setup, and data analysis for accurately determining the kinetic parameters of enzymes that catabolize this specific D-amino acid derivative.

Introduction: The Significance of D-Alanine Anilide Hydrolysis

D-alanine anilide hydrochloride serves as a valuable chromogenic substrate for investigating the activity of peptidases and proteases with specificity for D-amino acids. The enzymatic cleavage of the amide bond in D-alanine anilide releases p-nitroaniline, a yellow chromophore that can be readily quantified spectrophotometrically. This allows for a continuous and straightforward assay to monitor enzyme activity in real-time.

The study of enzymes that act on D-amino acid substrates, such as D-aminopeptidases, is of growing interest in various fields. These enzymes play crucial roles in bacterial cell wall metabolism, making them potential targets for novel antimicrobial agents. Furthermore, understanding the stereospecificity of proteases is fundamental in drug development, where the metabolic stability of peptide-based therapeutics is a critical factor. This guide provides the foundational methodology to explore these enzymatic processes with precision and scientific rigor.

Core Principles and Experimental Rationale

The enzymatic hydrolysis of D-alanine anilide hydrochloride is a classic example of enzyme kinetics that can be analyzed using the Michaelis-Menten model[1]. The enzyme (E) binds to the substrate (S), D-alanine anilide hydrochloride, to form an enzyme-substrate complex (ES). This complex then undergoes a catalytic step to release the products, D-alanine and p-nitroaniline (P), and the free enzyme.

The rate of this reaction is typically monitored by measuring the increase in absorbance at 405 nm, which corresponds to the formation of p-nitroaniline. By measuring the initial reaction rates at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined[1]. The Km value reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate[1].

A critical aspect of this assay is the selection of an appropriate enzyme. While many aminopeptidases exhibit specificity for L-amino acids, certain enzymes, such as the D-stereospecific aminopeptidase from Ochrobactrum anthropi, have been shown to effectively hydrolyze substrates with N-terminal D-amino acids, including D-alanine-p-nitroanilide[2][3]. The choice of enzyme will dictate the optimal reaction conditions.

Materials and Reagents

Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |

| D-alanine anilide hydrochloride | Sigma-Aldrich | A9325 | Room Temperature |

| D-Aminopeptidase (e.g., from Ochrobactrum anthropi) | Creative Enzymes | NATE-0538 | -20°C |

| Tris(hydroxymethyl)aminomethane (Tris) | Thermo Fisher Scientific | BP152 | Room Temperature |

| Hydrochloric Acid (HCl) | VWR | 87006-486 | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |

Equipment

-

UV-Vis microplate reader capable of measuring absorbance at 405 nm

-

Thermostatically controlled incubator or water bath

-

Calibrated pipettes and sterile, nuclease-free tips

-

Vortex mixer

-

pH meter

Experimental Protocols

This section provides a detailed, step-by-step protocol for determining the kinetic parameters of a D-aminopeptidase using D-alanine anilide hydrochloride as the substrate.

Preparation of Reagents

Tris-HCl Buffer (100 mM, pH 8.0)

-

Dissolve 12.11 g of Tris base in 800 mL of deionized water.

-

Adjust the pH to 8.0 at 25°C by slowly adding concentrated HCl.

-

Bring the final volume to 1 L with deionized water.

-

Sterilize by autoclaving or filtration through a 0.22 µm filter.

Rationale: A pH of 8.0 is optimal for the activity of D-aminopeptidase from Ochrobactrum anthropi[2][3]. Tris buffer is a common and appropriate choice for maintaining this pH.

D-alanine anilide hydrochloride Stock Solution (100 mM)

-

Dissolve 245.69 mg of D-alanine anilide hydrochloride in 10 mL of DMSO.

-

Mix thoroughly by vortexing until fully dissolved.

-

Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Rationale: DMSO is used to ensure the complete dissolution of the substrate at a high concentration.

Enzyme Working Solution

-

Prepare a stock solution of the D-aminopeptidase in Tris-HCl buffer (100 mM, pH 8.0) according to the manufacturer's instructions.

-

On the day of the experiment, dilute the enzyme stock solution to the desired working concentration (e.g., 0.1 U/mL) using cold Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

Experimental Workflow Diagram

Sources

Application Note: Chiral Resolution of (2R)-2-Amino-N-phenylpropanamide Hydrochloride via Crown Ether Stationary Phases

Scientific Rationale & Scope